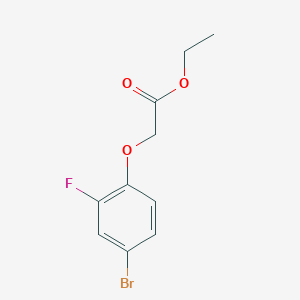

Ethyl 2-(4-bromo-2-fluorophenoxy)acetate

Overview

Description

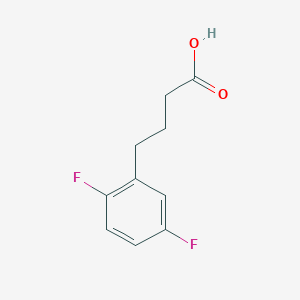

Ethyl 2-(4-bromo-2-fluorophenoxy)acetate is a chemical compound with the molecular formula C10H10BrFO3 . It has a molecular weight of 277.09 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for Ethyl 2-(4-bromo-2-fluorophenoxy)acetate is 1S/C10H10BrFO3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 2-(4-bromo-2-fluorophenoxy)acetate is a powder at room temperature . It has a melting point of 29-31 degrees Celsius . The exact density and boiling point are not specified .Scientific Research Applications

Synthesis and Crystal Structure Elucidation

Compounds with similar structures to Ethyl 2-(4-bromo-2-fluorophenoxy)acetate have been synthesized for various purposes including the study of their crystal structures and potential chemical properties. For instance, 2-(4-fluorophenoxy) acetic acid was synthesized from 4-fluoro-phenol and ethyl chloroacetate, showcasing a method that could potentially be applied to the synthesis of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate. The study highlighted the crystal structure, Hirshfeld surface analysis, and DFT studies to understand the molecule's stability and reactivity (Prabhuswamy et al., 2021).

Potential Applications in Material Science

Research on compounds with bromo and fluoro substituents includes exploring their use as corrosion inhibitors. For example, chalcone derivatives, which are structurally complex molecules similar in synthetic complexity to Ethyl 2-(4-bromo-2-fluorophenoxy)acetate, have been studied for their corrosion inhibition behavior on mild steel in acidic conditions (Lgaz et al., 2017). This suggests potential applications of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate in material science, especially in corrosion resistance.

Antioxidant Properties

The study of bromophenol derivatives from marine sources has highlighted their potent radical scavenging activity, which points to the potential antioxidant properties of bromo and fluoro-substituted compounds (Li et al., 2012). While Ethyl 2-(4-bromo-2-fluorophenoxy)acetate itself may not have been directly studied for such properties, the research on structurally related compounds suggests a promising area for investigation.

Synthetic Intermediates for Pharmaceutical Applications

Compounds like Ethyl 2-(4-bromo-2-fluorophenoxy)acetate serve as synthetic intermediates in the preparation of pharmaceuticals. For instance, the synthesis of ethyl-2-(4-aminophenoxy)acetate as a precursor for dual GK and PPARγ activators indicates the role of such compounds in developing treatments for diseases like diabetes (Altowyan et al., 2022). This highlights the potential application of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate in the synthesis of biologically active molecules.

Safety and Hazards

Ethyl 2-(4-bromo-2-fluorophenoxy)acetate is classified as harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes and seek medical attention .

properties

IUPAC Name |

ethyl 2-(4-bromo-2-fluorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITJRVRFUOHXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651709 | |

| Record name | Ethyl (4-bromo-2-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-bromo-2-fluorophenoxy)acetate | |

CAS RN |

1716-83-2 | |

| Record name | Ethyl (4-bromo-2-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

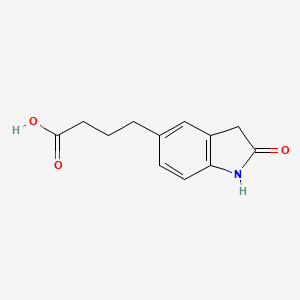

![5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1414836.png)

![(5-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1414849.png)